molecular formula C14H21NO3 B14906064 Benzyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate

Benzyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate

Cat. No.: B14906064
M. Wt: 251.32 g/mol
InChI Key: RIESWPZCQMFUMF-YPMHNXCESA-N
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Description

Benzyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate is a chemical compound with a complex structure that includes a benzyl group, a hydroxy group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

Benzyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carbamate group play crucial roles in these interactions, potentially leading to the modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ((2R,3R)-3-hydroxy-1-(phenylthio)heptan-2-yl)carbamate
  • Benzyl ((2R,3R)-4-chloro-3-hydroxy-1-(phenylsulfinyl)butan-2-yl)carbamate
  • Benzyl ((2R,3R)-3-hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate

Uniqueness

Benzyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of a hydroxy group at the 1-position and a methyl group at the 3-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

benzyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-yl]carbamate

InChI

InChI=1S/C14H21NO3/c1-3-11(2)13(9-16)15-14(17)18-10-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,15,17)/t11-,13+/m1/s1

InChI Key

RIESWPZCQMFUMF-YPMHNXCESA-N

Isomeric SMILES

CC[C@@H](C)[C@H](CO)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(CO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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